molecular formula C135H214N34O40S B2554290 PHM-27 (human) CAS No. 118025-43-7; 87403-73-4

PHM-27 (human)

Katalognummer: B2554290
CAS-Nummer: 118025-43-7; 87403-73-4
Molekulargewicht: 2985.46
InChI-Schlüssel: YLBIOQUUAYXLJJ-WZUUGAJWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

A 27-amino acid peptide with histidine at the N-terminal and isoleucine amide at the C-terminal. The exact amino acid composition of the peptide is species dependent. The peptide is secreted in the intestine, but is found in the nervous system, many organs, and in the majority of peripheral tissues. It has a wide range of biological actions, affecting the cardiovascular, gastrointestinal, respiratory, and central nervous systems.

Wissenschaftliche Forschungsanwendungen

PHM-27 is primarily recognized for its involvement in glucose metabolism and insulin secretion. Research indicates that transgenic mice expressing the human VIP/PHM-27 gene exhibit significantly enhanced insulin secretion when stimulated by glucose, suggesting a potential role in diabetes treatment . The peptide's mechanism of action involves binding to the calcitonin receptor, activating intracellular signaling pathways such as cyclic adenosine monophosphate (cAMP) and protein kinase C (PKC), which are critical for insulin release .

Scientific Research Applications

  • Diabetes Research :
    • Case Study : A study demonstrated that VIP/PHM-27 overexpression in transgenic mice improved glucose tolerance and increased insulin levels significantly compared to control mice . This suggests that PHM-27 could be explored as a therapeutic agent for diabetes management.
  • Immunology :
    • Recent findings indicate that VIP and its analogs, including PHM-27, may have immunomodulatory effects. VIP is expressed in various immune cells and has been implicated in regulating both innate and adaptive immune responses .
  • Peptide Synthesis :
    • PHM-27 serves as a model compound for studying peptide synthesis and modification techniques in chemistry. Its structural properties allow researchers to investigate the effects of various modifications on biological activity .
  • Pharmacological Studies :
    • The compound is utilized in pharmacological research to explore its interactions with G protein-coupled receptors, particularly the calcitonin receptor, providing insights into receptor signaling mechanisms .

Comparative Analysis with Related Compounds

CompoundStructure SimilarityBiological ActivityEC50 (nM)
PHM-27HighAgonist for calcitonin receptor11
Vasoactive Intestinal Peptide (VIP)HighInsulin secretion, smooth muscle relaxation10
Peptide Histidine Isoleucine (PHI)ModerateSimilar receptor interactions15

Analyse Chemischer Reaktionen

Structural and Compositional Profile

PHM-27 (human) has the following key attributes:

  • Molecular formula : C135H214N34O40S\text{C}_{135}\text{H}_{214}\text{N}_{34}\text{O}_{40}\text{S}

  • Molecular weight : 2985.4 g/mol

  • Sequence :
    H-His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Lys-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Met-NH2\text{H-His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Lys-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Met-NH}_2

The peptide terminates with a C-terminal methionine amide (Met-27 = C-terminal amide\text{Met-27 = C-terminal amide}) , a modification critical for its biological activity and stability.

Solubility and Handling

Parameter Details
Solubility Soluble to 1 mg/mL in 5% acetonitrile/water
Storage Desiccate at -20°C
Preparation Requires heating to 37°C and ultrasonic bath for dissolution

Receptor-Ligand Interactions

PHM-27 acts as a potent agonist for the human calcitonin receptor (EC₅₀ = 11 nM) . This interaction is mediated by its structural compatibility with the receptor, likely involving hydrogen bonding, hydrophobic interactions, and ionic forces. The peptide’s amide terminus and specific amino acid residues (e.g., histidine, lysine) may contribute to these binding dynamics.

Potential Chemical Modifications

While explicit reaction data is limited, PHM-27’s structure suggests susceptibility to:

  • Proteolysis : Cleavage by exopeptidases or endopeptidases targeting amide bonds.

  • Oxidation : Methionine residues (e.g., at position 27) may undergo oxidation, forming methionine sulfoxide.

  • Deamidation : Hydrolysis of the C-terminal amide under acidic/basic conditions, potentially altering activity.

These modifications are inferred from general peptide chemistry and the peptide’s sequence, which includes reactive residues (e.g., cysteine, histidine).

Stability and Degradation Pathways

  • Storage conditions : Stability is enhanced at -20°C, minimizing degradation .

  • In vivo stability : Rapid degradation by proteases may occur, though specific half-life data is not provided in the sources.

Eigenschaften

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C135H214N34O40S/c1-68(2)49-89(155-124(198)92(52-71(7)8)156-118(192)86(35-25-28-47-138)152-131(205)100(64-171)166-127(201)94(54-77-29-19-17-20-30-77)161-128(202)98(59-108(183)184)162-133(207)102(66-173)167-135(209)110(76(15)174)169-129(203)96(55-78-31-21-18-22-32-78)163-134(208)109(73(11)12)168-105(178)62-144-116(190)97(58-107(181)182)154-113(187)74(13)146-114(188)82(139)57-80-60-142-67-145-80)115(189)143-61-104(177)148-87(40-42-103(140)176)120(194)157-93(53-72(9)10)125(199)165-99(63-170)130(204)147-75(14)112(186)150-84(33-23-26-45-136)117(191)151-85(34-24-27-46-137)119(193)160-95(56-79-36-38-81(175)39-37-79)126(200)158-91(51-70(5)6)123(197)153-88(41-43-106(179)180)121(195)164-101(65-172)132(206)159-90(50-69(3)4)122(196)149-83(111(141)185)44-48-210-16/h17-22,29-32,36-39,60,67-76,82-102,109-110,170-175H,23-28,33-35,40-59,61-66,136-139H2,1-16H3,(H2,140,176)(H2,141,185)(H,142,145)(H,143,189)(H,144,190)(H,146,188)(H,147,204)(H,148,177)(H,149,196)(H,150,186)(H,151,191)(H,152,205)(H,153,197)(H,154,187)(H,155,198)(H,156,192)(H,157,194)(H,158,200)(H,159,206)(H,160,193)(H,161,202)(H,162,207)(H,163,208)(H,164,195)(H,165,199)(H,166,201)(H,167,209)(H,168,178)(H,169,203)(H,179,180)(H,181,182)(H,183,184)/t74-,75-,76+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,109-,110-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBIOQUUAYXLJJ-WZUUGAJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CNC=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CNC=N4)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C135H214N34O40S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2985.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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